molecular formula C31H23CuF3N2P B1433776 (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) CAS No. 1334890-93-5

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)

Cat. No. B1433776
M. Wt: 575 g/mol
InChI Key: AKGOGTMOALVICI-UHFFFAOYSA-N
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Description

“(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)” is a chemical compound with the molecular formula C31H23CuF3N2P . It appears as a light yellow to brown powder or crystal . This compound is an air-stable copper (I) trifluoromethylating reagent used for trifluoromethylation of aryl iodides .


Synthesis Analysis

The compound can be prepared by treating [CuOt-Bu]4 with 1,10-phenanthroline, followed by the addition of (trifluoromethyl)trimethylsilane (CF3TMS) . This results in an easily handled, thermally stable, single-component reagent .


Molecular Structure Analysis

The molecular weight of the compound is 575.05 . The InChI code for the compound is 1S/C18H15P.C12H8N2.CF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4; .


Chemical Reactions Analysis

This compound is used as a reagent for the trifluoromethylation of aryl iodides . It can also be used in the oxidative trifluoromethylation of organoboron reagents, and terminal alkynes through C-H activation .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is slightly soluble in acetone . The compound should be stored under inert gas and is air sensitive .

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of copper(I) complexes involving 1,10-phenanthroline and triphenylphosphine ligands has been a subject of study. For instance, (1,10-phenanthroline)(thiocyanate-N)(triphenylphosphine)copper(I) was synthesized and examined using IR spectroscopy and X-ray diffraction, revealing a distorted tetrahedral coordination geometry around the copper atom (Mauro et al., 1999).

Crystal Structures and Coordination Behavior

  • Copper(I) is five-coordinate in (1,10-phenanthroline)tetrahydroborato(triphenylphosphine)copper(I), displaying a complex crystal structure and coordination behavior. Notably, the ligand 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline results in a four-coordinate compound with significant structural differences (Green et al., 1984).

Electrochemical and Spectroelectrochemical Studies

  • The electrochemical behavior of copper(I) complexes with diethoxyphosphoryl-substituted 1,10-phenanthroline ligands has been characterized. These studies included mixed-ligand CuI complexes and bis-chelates, revealing different solution speciation and complex stability depending on solvent and ligand positioning (Mitrofanov et al., 2014).

Thermal Decomposition and Stability

  • The thermal stability of tetrafluorborate copper(I) complexes, including those with 1,10-phenanthroline and triphenylphosphine, has been investigated. These studies provide insights into the thermal behavior and decomposition products of these complexes (Neto et al., 1995).

Photophysical Properties

  • Copper(I) complexes with diimine and bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane have been synthesized, showing high emissivity and long luminescence lifetimes. These properties suggest potential applications in photonic technologies (Nishikawa et al., 2015).

DNA-Binding and Anticancer Activities

  • Copper(I) complexes with phenanthroline-phosphine ligands have been synthesized and evaluated for DNA-binding and anticancer activities. These complexes show potential as anticancer agents, with variations in activities depending on the choice of ligands (Mashat et al., 2019).

Nonlinear Optical Properties

  • Coordination compounds like chloro(1,10-phenanthroline-N, N′)(triphenylphosphine)copper(I) show superior nonlinear optical properties in the near-infrared spectral region, indicating their potential for multi-photon absorption-based photonic applications (Kiran et al., 2010).

Luminescent Properties

  • Luminescent properties of copper(I) iodide complexes with 1,10-phenanthroline and various phosphines have been explored. The studies reveal the impact of structural modifications on the luminescent behavior, suggesting applications in lighting and display technologies (Starosta et al., 2011).

Safety And Hazards

The compound is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If it comes into contact with the skin or eyes, it should be washed off with plenty of water . If skin or eye irritation persists, medical advice should be sought .

properties

IUPAC Name

copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C12H8N2.CF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-15H;1-8H;;/q;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGOGTMOALVICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23CuF3N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)

CAS RN

1334890-93-5
Record name (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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